molecular formula C17H17N3O3 B1204807 5-(2-Ethoxyphenyl)-3-(2-methoxy-6-methyl-3-pyridinyl)-1,2,4-oxadiazole

5-(2-Ethoxyphenyl)-3-(2-methoxy-6-methyl-3-pyridinyl)-1,2,4-oxadiazole

Cat. No.: B1204807
M. Wt: 311.33 g/mol
InChI Key: GMNZZFOHRVUORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxyphenyl)-3-(2-methoxy-6-methyl-3-pyridinyl)-1,2,4-oxadiazole is a ring assembly and an oxadiazole.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a crucial structural feature of the specified compound, has been extensively studied for its broad therapeutic applications. This heterocyclic moiety is known for effective binding with various enzymes and receptors through multiple weak interactions, thus exhibiting a wide array of bioactivities. Research has underscored the development of 1,3,4-oxadiazole-based derivatives as a hot topic, with compounds showcasing high therapeutic potency across a spectrum of medical conditions, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The systematic review by Verma et al. (2019) highlights the current advancements of 1,3,4-oxadiazole derivatives in medicinal chemistry, indicating their significant development value in treating diverse ailments (Verma et al., 2019).

Oxadiazole Derivatives in Pharmacology

Oxadiazole derivatives, encompassing both 1,2,4- and 1,3,4-oxadiazoles, exhibit favorable pharmacokinetic properties that enhance their pharmacological activity. These properties facilitate hydrogen bond interactions with biomacromolecules, which is critical for their biological activity. The review by Wang et al. (2022) provides a detailed account of the synthesis and pharmacological activities of oxadiazole derivatives, including their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the potential of these compounds in various therapeutic areas (Wang et al., 2022).

Novel Synthetic Approaches and Biological Applications

The innovative synthesis of 1,3,4-oxadiazole derivatives and their exploration for medicinal applications have been a focal point of recent research. Nayak and Poojary (2019) review the developments in synthesizing these derivatives and their applications across different biological activities over the past 15 years, showcasing the dynamic exploration of 1,3,4-oxadiazole compounds for new therapeutic entities (Nayak & Poojary, 2019).

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O3/c1-4-22-14-8-6-5-7-12(14)17-19-15(20-23-17)13-10-9-11(2)18-16(13)21-3/h5-10H,4H2,1-3H3

InChI Key

GMNZZFOHRVUORQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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